2-Bromo-6-(bromomethyl)phenol
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Overview
Description
2-Bromo-6-(bromomethyl)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms attached to a benzene ring. This particular compound has two bromine atoms and a hydroxyl group attached to the benzene ring, making it a dibromophenol derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(bromomethyl)phenol typically involves the bromination of 2,6-dibromophenol. The reaction is carried out under mild conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like aluminum bromide (AlBr3). The reaction proceeds efficiently at room temperature, yielding the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(bromomethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a different functional group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted phenols or ethers.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: De-brominated phenols or alcohols.
Scientific Research Applications
2-Bromo-6-(bromomethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(bromomethyl)phenol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential antimicrobial effects. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
- 2,6-Dibromophenol
- 2,4,6-Tribromophenol
Comparison: 2-Bromo-6-(bromomethyl)phenol is unique due to the presence of both bromine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical properties. Compared to other bromophenols, it exhibits higher reactivity in substitution and oxidation reactions due to the electron-withdrawing effects of the bromine atoms. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H6Br2O |
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Molecular Weight |
265.93 g/mol |
IUPAC Name |
2-bromo-6-(bromomethyl)phenol |
InChI |
InChI=1S/C7H6Br2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2 |
InChI Key |
VNNMSKDJNGPWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CBr |
Origin of Product |
United States |
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